NAME
|
Pd-catalyzed enolate arylation
|
Name
|
|
Quantity
|
10 nmol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)->[Pd]1(Cl)<-NC2=C(C=CC=C2)C2=CC=CC=C21
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Name
|
|
Quantity
|
100 nmol
|
Type
|
limiting reactant
|
Smiles
|
Brc1cccnc1
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Name
|
|
Quantity
|
150 nmol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Control Type
|
WELL_PLATE
|
Setpoint
|
12.5 μL
|
Details
|
Corning Echo qualified, Cat. No. 3730
|
Material
|
PLASTIC: Cyclic Olefin-Copolymer
|
Attachments
|
MAT: perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981)
MAT: silicon rubber mat (Analytical-Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
|
Type
|
GLOVE_BOX
|
Details
|
MBraun glovebox operating with a constant N2-purge (oxygen typically <5 ppm)
|
Control Type
|
AMBIENT
|
Details
|
The plate was then allowed to sit at room temperature for 22 hours
|
Control Type
|
SEALED
|
Details
|
The 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical- Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
|
Atmosphere
|
NITROGEN
|
Type | Time | Pressure |
---|
Type
|
NONE
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Sensitive to moisture |
1 |
Sensitive to oxygen |
1 |
Time | Comment |
---|---|
0 h | clamped 1536-wp - perspective view |
Type
|
ADDITION
|
Automated
|
1
|
Type
|
ALIQUOT
|
Aliquot amount
|
1 μL
|
Automated
|
1
|
Type
|
ADDITION
|
Automated
|
1
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C(=O)OCC)c1cccnc1
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 62383.59 | UPLC |
AREA | 0.3116158 | UPLC |
Name
|
|
Type
|
reactant
|
Smiles
|
Brc1cccnc1
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 1196331 | UPLC |
AREA | 5.975863 | UPLC |
Name
|
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 0 | UPLC |
AREA | 0 | UPLC |
Name
|
|
Type
|
internal standard
|
Smiles
|
c1ccc(-c2ccccc2)cc1
|
Type | Value | Analysis |
---|---|---|
AREA | 200193.9 | UPLC |
Type
|
LC
|
Details
|
Column: Acquity UPLC BEH C18 1.7um 2.1x50mm (Part # 186002350), pH 3.5 Stock Solution: 12.6g ammonium formate + 7.9ml formic acid to 1L water, Mobile Phase A: 40ml pH 3.5 stock solution + 3960ml Water, Mobile Phase B: 40ml pH 3.5 stock solution + 360ml Water + 3600ml ACN, Strong Wash: 300ml IPA + 693ml ACN + 7ml pH 3.5 stock solution, Weak Wash: 99ml ACN + 891ml Water + 10ml pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray ionization (ESI) source in the positive mode. High throughput data analysis to produce Excel spreadsheets was done with Virscidian Analytical StudioTM software.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
NAME
|
Pd-catalyzed enolate arylation
|
Name
|
|
Quantity
|
10 nmol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)->[Pd]1(Cl)<-NC2=C(C=CC=C2)C2=CC=CC=C21
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Name
|
|
Quantity
|
100 nmol
|
Type
|
limiting reactant
|
Smiles
|
Brc1cccnc1
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Name
|
|
Quantity
|
150 nmol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
250 nL
|
Type
|
solvent
|
Smiles
|
CS(C)=O
|
Addition Order |
1 |
Control Type
|
WELL_PLATE
|
Setpoint
|
12.5 μL
|
Details
|
Corning Echo qualified, Cat. No. 3730
|
Material
|
PLASTIC: Cyclic Olefin-Copolymer
|
Attachments
|
MAT: perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981)
MAT: silicon rubber mat (Analytical-Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
|
Type
|
GLOVE_BOX
|
Details
|
MBraun glovebox operating with a constant N2-purge (oxygen typically <5 ppm)
|
Control Type
|
AMBIENT
|
Details
|
The plate was then allowed to sit at room temperature for 22 hours
|
Control Type
|
SEALED
|
Details
|
The 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical- Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
|
Atmosphere
|
NITROGEN
|
Type | Time | Pressure |
---|
Type
|
NONE
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Sensitive to moisture |
1 |
Sensitive to oxygen |
1 |
Time | Comment |
---|---|
0 h | clamped 1536-wp - perspective view |
Type
|
ADDITION
|
Automated
|
1
|
Type
|
ALIQUOT
|
Aliquot amount
|
1 μL
|
Automated
|
1
|
Type
|
ADDITION
|
Automated
|
1
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C(=O)OCC)c1cccnc1
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 62383.59 | UPLC |
AREA | 0.3116158 | UPLC |
Name
|
|
Type
|
reactant
|
Smiles
|
Brc1cccnc1
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 1196331 | UPLC |
AREA | 5.975863 | UPLC |
Name
|
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
IDENTITY | UPLC | |
AREA | 0 | UPLC |
AREA | 0 | UPLC |
Name
|
|
Type
|
internal standard
|
Smiles
|
c1ccc(-c2ccccc2)cc1
|
Type | Value | Analysis |
---|---|---|
AREA | 200193.9 | UPLC |
Type
|
LC
|
Details
|
Column: Acquity UPLC BEH C18 1.7um 2.1x50mm (Part # 186002350), pH 3.5 Stock Solution: 12.6g ammonium formate + 7.9ml formic acid to 1L water, Mobile Phase A: 40ml pH 3.5 stock solution + 3960ml Water, Mobile Phase B: 40ml pH 3.5 stock solution + 360ml Water + 3600ml ACN, Strong Wash: 300ml IPA + 693ml ACN + 7ml pH 3.5 stock solution, Weak Wash: 99ml ACN + 891ml Water + 10ml pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray ionization (ESI) source in the positive mode. High throughput data analysis to produce Excel spreadsheets was done with Virscidian Analytical StudioTM software.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |